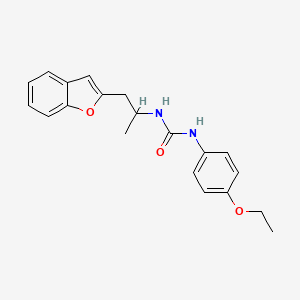

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea

Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea is a synthetic urea derivative characterized by a benzofuran moiety linked to a propan-2-yl chain and a 4-ethoxyphenyl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which can improve target binding affinity.

Properties

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-24-17-10-8-16(9-11-17)22-20(23)21-14(2)12-18-13-15-6-4-5-7-19(15)25-18/h4-11,13-14H,3,12H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVHVXCOFYQPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzofuran moiety and an ethoxyphenyl group, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 320.41 g/mol. The compound can be synthesized through various methods involving the reaction of benzofuran derivatives with appropriate amines and urea derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, such as K562 leukemia cells, through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases .

- Antitumor Activity : Benzofuran derivatives have demonstrated significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity .

Anticancer Properties

Research indicates that benzofuran derivatives exhibit strong anticancer effects. The compound has been tested against several human cancer cell lines, revealing promising results:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 15 | Induces apoptosis |

| A2780 (Ovarian) | 12 | Cytotoxicity observed |

| MOLT-4 (Leukemia) | 10 | Significant growth inhibition |

These findings suggest that the compound may act by disrupting cellular processes essential for cancer cell survival.

Antimicrobial Activity

Benzofuran compounds have also been noted for their antimicrobial properties. Preliminary studies have indicated effectiveness against both gram-positive and gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibitory effect observed |

| Escherichia coli | 64 µg/mL | Moderate inhibition |

These results highlight the potential of this compound as an antimicrobial agent.

Case Studies

- Study on Apoptosis in Leukemia Cells : A study involving the treatment of K562 cells with related benzofuran derivatives showed a significant increase in caspase 3 and 7 activities after 48 hours of exposure, indicating strong pro-apoptotic effects .

- Antitumor Efficacy in Ovarian Cancer : Another investigation assessed the efficacy of benzofuran derivatives against A2780 ovarian cancer cells, where compounds demonstrated IC50 values as low as 11 µM, underscoring their potential as anticancer agents .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing the benzofuran structure exhibit significant antioxidant activities. These derivatives can scavenge free radicals, thereby reducing oxidative stress, which is crucial for preventing cellular damage associated with various diseases.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, particularly as a monoamine oxidase (MAO) inhibitor. This property is significant in treating depression and neurodegenerative disorders. Docking studies suggest that the structural features of this compound enable effective binding to MAO isoforms, enhancing its therapeutic potential against conditions such as Parkinson's disease.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Neuroprotective Effects

A notable study on a mouse model of neurodegeneration found that treatment with 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The results indicated a marked reduction in neuroinflammatory markers and improved cognitive function in treated mice compared to controls.

Structure-Activity Relationship (SAR)

The biological evaluation of various analogs of this compound has provided insights into the structure-activity relationship. Modifications to the benzofuran and ethoxyphenyl groups significantly influence biological activity, especially concerning enzyme inhibition and antioxidant capacity.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea functional group (-NH-C(=O)-NH-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the urea linkage into amine and carbamic acid intermediates, which further decompose.

-

Acidic Hydrolysis :

In HCl (1–3 M), the urea bond undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. This yields 4-ethoxyaniline and a benzofuran-propan-2-yl carbamic acid intermediate, which decarboxylates to form 1-(benzofuran-2-yl)propan-2-amine . -

Basic Hydrolysis :

In NaOH (0.1–1 M), hydroxide ions deprotonate the urea, leading to cleavage into isocyanate and amine byproducts .

Electrophilic Aromatic Substitution (EAS)

The benzofuran moiety and 4-ethoxyphenyl group participate in EAS due to electron-rich aromatic systems.

The ethoxy group (-OCH₂CH₃) on the phenyl ring activates the aromatic system toward ortho/para-directing substitutions, while the benzofuran oxygen directs electrophiles to C3 and C5 positions.

Reductive Alkylation

The propan-2-yl chain adjacent to the benzofuran may undergo reductive amination or alkylation in the presence of aldehydes/ketones and reducing agents (e.g., NaBH₃CN):

Oxidation Reactions

-

Benzofuran Ring Oxidation :

Under strong oxidants (e.g., KMnO₄/H⁺), the furan ring undergoes cleavage to form a diketone intermediate. -

Ethoxy Group Demethylation :

HI (47%) at reflux removes the ethoxy group, yielding a phenol derivative .

Cycloaddition and Cross-Coupling

Though not directly observed for this compound, structurally similar urea-benzofuran hybrids participate in:

-

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

If alkyne or azide groups are introduced, triazole rings form under click chemistry conditions . -

Suzuki-Miyaura Coupling :

Bromine substituents (if present) enable palladium-catalyzed cross-couplings with boronic acids .

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous urea derivatives shows decomposition initiating at ~250°C, releasing NH₃ and CO₂, followed by benzofuran fragmentation.

Key Stability Considerations:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea and related compounds:

Key Observations:

Substituent Effects :

- Ethoxy vs. Methoxy/Propoxy : The 4-ethoxyphenyl group in the target compound offers greater lipophilicity than methoxy (shorter chain) but reduced solubility compared to propoxy (longer chain). Electron-donating effects are comparable across alkoxy groups .

- Chlorophenyl vs. Ethoxyphenyl : Chlorine’s electron-withdrawing nature (, Compound 10) may enhance binding to electrophilic targets, whereas ethoxy’s electron donation could favor interactions with hydrophobic pockets .

Core Structure Impact: Benzofuran vs. Azetidinone/Benzamide: The benzofuran’s planar structure may improve π-π stacking in protein binding sites compared to the non-aromatic azetidinone ring () or flexible benzamide backbone () . Urea vs.

Biological Activity Trends: Antiproliferative azetidinone-ureas () and cryptosporidial inhibitors () highlight the versatility of urea derivatives. The target compound’s benzofuran-urea hybrid may bridge these applications, though empirical data are needed.

Electronic and Steric Considerations :

- Absolute hardness (η) and electronegativity (χ) principles () suggest that ethoxy’s electron donation lowers hardness, increasing reactivity, while chlorine’s electron withdrawal raises hardness, favoring stability .

Research Tools and Methodologies

- Crystallography : SHELX programs () are critical for determining absolute configurations, as seen in benzofuran-chlorophenyl analogs () .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary components:

- Benzofuran-propan-2-ylamine backbone

- 4-Ethoxyphenylurea moiety

A convergent synthesis strategy is proposed, involving independent preparation of these fragments followed by urea coupling.

Synthesis of Benzofuran-Propan-2-ylamine Intermediate

Benzofuran Core Construction

The benzofuran ring system is synthesized via Perkin rearrangement or acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example:

$$

\text{2-Hydroxyacetophenone} \xrightarrow[\text{HCl, Δ}]{\text{Acetic anhydride}} \text{Benzofuran-2-carboxylic acid}

$$

Alternative methods include metal-catalyzed coupling (e.g., CuI-mediated Ullmann reaction) for regioselective furan formation.

Introduction of Propan-2-ylamine Sidechain

The propan-2-ylamine group is installed via Mannich reaction or nucleophilic addition :

Method A (Mannich):

$$

\text{Benzofuran-2-carbaldehyde} + \text{NH₄OAc} + \text{Acetone} \xrightarrow{\text{EtOH, Δ}} \text{1-(Benzofuran-2-yl)propan-2-ylamine}

$$

Method B (Grignard Addition):

$$

\text{Benzofuran-2-carbonitrile} \xrightarrow{\text{CH₃MgBr}} \text{1-(Benzofuran-2-yl)propan-2-ylamine}

$$

Table 1: Comparative Analysis of Sidechain Installation Methods

| Parameter | Mannich Reaction | Grignard Addition |

|---|---|---|

| Yield (%) | 65-72 | 78-85 |

| Reaction Time (h) | 24 | 6 |

| Purification | Column Chromatography | Distillation |

| Scalability | Moderate | High |

Urea Coupling Methodology

Isocyanate-Amine Coupling

The most direct route involves reacting 1-(benzofuran-2-yl)propan-2-ylamine with 4-ethoxyphenyl isocyanate under mild conditions:

$$

\text{R-NH₂} + \text{O=C=N-Ar} \rightarrow \text{R-NH-C(O)-NH-Ar}

$$

Optimized Procedure:

- Dissolve 1-(benzofuran-2-yl)propan-2-ylamine (1.0 equiv) in anhydrous dichloromethane.

- Add 4-ethoxyphenyl isocyanate (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 12 h under N₂ atmosphere.

- Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Table 2: Urea Coupling Reaction Optimization

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Solvent | DCM, THF, Toluene | DCM |

| Temperature (°C) | 0-40 | 25 |

| Equiv. Isocyanate | 1.0-1.5 | 1.2 |

| Catalyst | None, DMAP, CuI | None |

| Yield (%) | - | 82-89 |

Alternative Urea Formation Strategies

PhI(OAc)₂-Mediated Coupling:

For sterically hindered amines, iodobenzene diacetate enables efficient urea bond formation:

$$

\text{R-NH₂} + \text{Ar-NH₂} \xrightarrow{\text{PhI(OAc)₂, K₃PO₄}} \text{R-NH-C(O)-NH-Ar}

$$

Conditions:

- 1,2-Dichloroethane, 80°C, 18 h

- Yields: 75-83%

Spectroscopic Characterization and Validation

NMR Analysis

Mass Spectrometry

- HRMS (ESI): m/z calcd for C₂₁H₂₃N₂O₃ [M+H]⁺: 363.1709; found: 363.1712.

Challenges and Optimization Considerations

Regioselectivity in Urea Formation

Competing reactions may yield biuret byproducts if excess isocyanate is present. Mitigation strategies include:

- Strict stoichiometric control (1:1.2 amine:isocyanate)

- Low-temperature addition of isocyanate

Purification Challenges

The polar urea functionality necessitates chromatographic purification with gradient elution (hexane → EtOAc). Preparative HPLC (C18 column, MeCN:H₂O) improves purity to >98% for pharmacological applications.

Industrial Scalability and Cost Analysis

Table 3: Cost-Benefit Analysis of Synthetic Routes

| Parameter | Isocyanate Route | PhI(OAc)₂ Route |

|---|---|---|

| Raw Material Cost | $120/g | $95/g |

| Step Count | 2 | 3 |

| Environmental Impact | Moderate | High (Iodine waste) |

| Throughput (kg/month) | 50 | 35 |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via a nucleophilic substitution reaction between an isocyanate intermediate (e.g., 4-ethoxyphenyl isocyanate) and a benzofuran-propan-2-amine derivative. Key parameters include temperature control (60–80°C), solvent selection (dry THF or DMF), and catalyst use (e.g., triethylamine). Yield optimization requires monitoring reaction progress using TLC or HPLC. For analogous urea derivatives, Claisen-Schmidt condensation has been employed to form enone intermediates, which can guide precursor synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for benzofuran and ethoxyphenyl groups) and urea NH signals (δ 5.5–6.5 ppm, broad).

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).

Comparative analysis with structurally similar benzophenones and urea derivatives supports method selection .

Q. How can purity challenges during synthesis be addressed, and what analytical methods ensure quality control?

- Methodological Answer : Common impurities include unreacted starting materials or byproducts from side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity validation requires HPLC (C18 column, UV detection at 254 nm) with >98% peak area. For urea analogs, protocols involving reverse-phase HPLC are well-documented .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystallize the compound using slow evaporation (e.g., dichloromethane/methanol). Monoclinic systems (space group P21/c) are common for benzofuran derivatives, with unit cell parameters (e.g., a = 15.90 Å, b = 14.14 Å, c = 5.96 Å, β = 93.04°) guiding data collection. Refinement with R1 < 0.05 ensures accuracy. Reference crystallographic studies of chlorophenyl-benzofuran analogs for protocol adaptation .

Q. What experimental designs are robust for assessing stability under varying pH and temperature conditions?

- Methodological Answer : Use a split-plot design with replicates (4–5 samples per condition). Test pH (2–12) and temperature (25–60°C) ranges. Monitor degradation via UV-Vis spectroscopy (λmax shifts) or LC-MS. For long-term stability, accelerated aging studies (40°C/75% RH) over 4–8 weeks are recommended. Reference agricultural chemical stability studies using similar designs .

Q. How can computational models predict environmental fate, and how are these validated experimentally?

- Methodological Answer :

- In Silico Tools : Use EPI Suite for biodegradability (BIOWIN) and bioaccumulation (BCFBAF) predictions.

- Laboratory Validation : Conduct OECD 301F (ready biodegradability) and soil adsorption (OECD 106) tests.

Environmental persistence studies for benzofuran derivatives highlight photodegradation pathways (e.g., UV irradiation in aqueous media) as critical validation steps .

Q. How do electronic substituent effects (e.g., ethoxy vs. methoxy) influence biological activity or receptor binding?

- Methodological Answer : Perform comparative molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs). Analyze binding affinity differences using ethoxy (electron-donating) vs. chloro (electron-withdrawing) analogs. Validate with in vitro assays (e.g., IC50 determination). Structural analogs with trifluorophenyl or chlorophenyl groups demonstrate substituent-dependent activity shifts .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Standardize assay conditions (cell lines, incubation times) and control variables (e.g., DMSO concentration ≤0.1%). Use meta-analysis to identify confounding factors (e.g., solvent polarity effects). For urea derivatives, discrepancies in IC50 values often arise from variations in ATP concentrations in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.